2-Chloro-6-(cyclopentylmethoxy)pyrazine
Overview
Description
2-Chloro-6-(cyclopentylmethoxy)pyrazine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is a pyrazine derivative, characterized by the presence of a chloro group at the 2-position and a cyclopentylmethoxy group at the 6-position of the pyrazine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(cyclopentylmethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with cyclopentylmethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(cyclopentylmethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine N-oxides or reduction to form dihydropyrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Various substituted pyrazines, depending on the nucleophile used.
Oxidation Reactions: Pyrazine N-oxides.
Reduction Reactions: Dihydropyrazines.
Hydrolysis: Pyrazine alcohols.
Scientific Research Applications
2-Chloro-6-(cyclopentylmethoxy)pyrazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(cyclopentylmethoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclopentylmethoxy group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: Lacks the cyclopentylmethoxy group, making it less hydrophobic and potentially less bioactive.
6-Methoxypyrazine: Contains a methoxy group instead of a cyclopentylmethoxy group, which may alter its chemical reactivity and biological activity.
2-Chloro-6-(methoxymethyl)pyrazine: Similar structure but with a methoxymethyl group, affecting its solubility and interaction with biological targets.
Uniqueness
2-Chloro-6-(cyclopentylmethoxy)pyrazine is unique due to the presence of both the chloro and cyclopentylmethoxy groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
2-chloro-6-(cyclopentylmethoxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-5-12-6-10(13-9)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVIUNZXARJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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